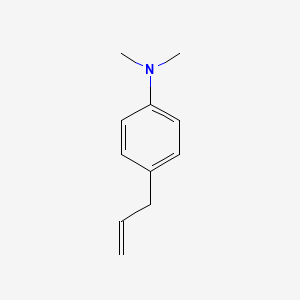

n,n-Dimethyl-4-(prop-2-en-1-yl)aniline

説明

N,n-Dimethyl-4-(prop-2-en-1-yl)aniline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

Aromatic amines, in general, can interact with their targets through various mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. They can also undergo various chemical reactions, such as alkylation and halogenation .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 0978 g/mL at 25 °C (lit) . This suggests that it may have good solubility in biological fluids, which could potentially influence its bioavailability.

Action Environment

The action, efficacy, and stability of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline can be influenced by various environmental factors. For instance, the compound should be kept in a dark place and sealed in dry conditions at room temperature . This suggests that light, moisture, and temperature could potentially affect the stability and activity of the compound .

生化学分析

Biochemical Properties

N,N-Dimethyl-4-(prop-2-en-1-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a photosensitizer in visible-light-induced oxidative formylation reactions . The compound generates singlet oxygen and superoxide anion radicals through energy transfer and single electron transfer pathways, which are crucial in these reactions . These interactions highlight the compound’s potential in facilitating specific biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress, which in turn can alter cellular signaling and gene expression . This oxidative stress can impact cellular metabolism, potentially leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound acts as a photosensitizer, facilitating the generation of reactive oxygen species through energy transfer and single electron transfer pathways . These reactive oxygen species can then interact with various biomolecules, leading to oxidative modifications and changes in their activity or function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained oxidative stress, which may have lasting effects on cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating cellular signaling and metabolism. At higher doses, it can induce toxic or adverse effects due to excessive generation of reactive oxygen species . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s ability to generate reactive oxygen species can also influence metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments . This accumulation can affect its localization and activity within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it determines the specific biomolecules and pathways the compound can interact with.

生物活性

n,n-Dimethyl-4-(prop-2-en-1-yl)aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Properties

The chemical structure of this compound is characterized by a dimethylamino group attached to a phenyl ring that is further substituted with a prop-2-en-1-yl group. This unique configuration contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 161.24 g/mol |

| Key Functional Groups | Dimethylamino, Allylic |

This compound plays a crucial role in various biochemical reactions. It acts as a photosensitizer , facilitating visible-light-induced oxidative reactions. This property allows it to generate reactive oxygen species (ROS) , which are pivotal in influencing cell signaling pathways and gene expression.

2.1 Interaction with Biomolecules

The compound interacts with several enzymes and proteins, exhibiting both inhibitory and activatory effects depending on the context. Its ability to modulate enzyme activity suggests potential applications in therapeutic interventions.

3. Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : Alters signaling pathways by generating ROS, leading to oxidative stress.

- Gene Expression : Influences transcription factors and gene expression profiles, potentially affecting cellular metabolism.

These effects indicate that the compound may have implications in cancer biology and other diseases characterized by dysregulated cell signaling .

The molecular mechanism underlying the biological activity of this compound involves:

- Binding Interactions : The compound binds to specific biomolecules, altering their function.

- Enzyme Modulation : It can inhibit or activate enzymes based on its structural features.

- ROS Generation : Through energy transfer mechanisms, it facilitates the production of ROS, contributing to its biological effects.

5. Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

5.1 Anticancer Properties

Research has shown that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 3 - 18 |

| MDA-MB-231 (Breast) | 4 - 5 |

| A549 (Lung) | 180 |

| HT-29 (Colon) | 3100 |

These findings suggest that modifications in the structure can lead to enhanced potency against specific cancer types .

5.2 Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various bacterial strains. The compound's ability to disrupt bacterial cell processes could be attributed to its interaction with bacterial enzymes or membranes.

6. Conclusion and Future Directions

This compound exhibits promising biological activities through its interactions with biomolecules and modulation of cellular processes. Further research is necessary to elucidate its specific mechanisms of action and therapeutic applications, particularly in oncology and infectious diseases.

Future studies should focus on:

- Detailed mechanistic studies to identify specific molecular targets.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Exploration of structural analogs to enhance potency and selectivity.

This compound represents a valuable candidate for further investigation in the field of medicinal chemistry, particularly for developing novel therapeutic agents.

特性

IUPAC Name |

N,N-dimethyl-4-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-5-10-6-8-11(9-7-10)12(2)3/h4,6-9H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIAJCPAXXKODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286547 | |

| Record name | N,N-Dimethyl-4-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51601-26-4 | |

| Record name | NSC46438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。